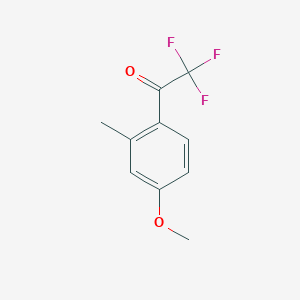

4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone

Description

IUPAC Nomenclature and Systematic Identification

The compound this compound represents a substituted acetophenone derivative with distinct structural features that require careful nomenclatural consideration. According to systematic nomenclature principles, this compound is properly identified as 2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethanone, reflecting the specific positioning of functional groups on the aromatic ring and the carbonyl carbon. The Chemical Abstracts Service has assigned this compound the registry number 845823-11-2, providing a unique identifier for database searches and chemical inventory management.

The molecular formula C₁₀H₉F₃O₂ indicates the presence of ten carbon atoms, nine hydrogen atoms, three fluorine atoms, and two oxygen atoms, resulting in a molecular weight of 218.17 grams per mole. This molecular composition distinguishes it from simpler acetophenone derivatives through the incorporation of both electron-withdrawing trifluoromethyl groups and electron-donating methoxy substituents. The systematic name reflects the IUPAC conventions for naming substituted acetophenones, where the carbonyl group serves as the primary functional group and substituents are numbered according to their positions on the aromatic ring.

Alternative nomenclature approaches include the designation as ethanone, 2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)-, which follows the functional class naming convention. The compound is also referenced in chemical databases under various synonyms, including this compound, which emphasizes the substitution pattern on the aromatic ring relative to the carbonyl group. The MDL number MFCD03844198 provides an additional identifier for chemical database searches and structural queries.

Molecular Geometry Optimization Studies

Computational studies employing density functional theory methods have provided valuable insights into the optimized molecular geometry of this compound and related trifluoroacetophenone derivatives. Research utilizing the B3LYP density functional theory method with the 6-311++G(d,p) basis set has demonstrated that similar trifluoroacetophenone compounds adopt planar configurations with the trifluoromethyl carbonyl group positioned above the plane of the aromatic ring. These computational investigations reveal that the endocyclic carbon-carbon-carbon bond angles of the phenyl ring approximate 120 degrees, consistent with sp² hybridization and aromatic character.

The geometric optimization calculations indicate that the presence of methoxy and methyl substituents on the aromatic ring influences the overall molecular conformation through steric and electronic effects. The trifluoromethyl group attached to the carbonyl carbon introduces significant electronegativity differences that affect the electron distribution throughout the molecule. Root mean square deviation calculations comparing theoretical predictions with experimental crystallographic data for related compounds demonstrate excellent agreement, with deviations of approximately 0.075 angstroms for bond lengths and 0.10 degrees for bond angles.

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy substituent. These electronic properties directly relate to the molecular geometry through conjugation effects and orbital overlap considerations. The calculated molecular electrostatic potential surfaces show regions of negative potential associated with the oxygen atoms and positive potential regions near the aromatic ring, providing insights into potential intermolecular interactions and reaction sites.

Comparative Analysis with Parent Acetophenone Derivatives

The structural characteristics of this compound can be effectively understood through comparison with its parent compound 4'-Methoxy-2,2,2-trifluoroacetophenone and other related acetophenone derivatives. The parent compound 4'-Methoxy-2,2,2-trifluoroacetophenone possesses the molecular formula C₉H₇F₃O₂ and a molecular weight of 204.15 grams per mole, representing a simpler structural analogue without the additional methyl substitution.

Comparative analysis reveals that the introduction of the methyl group in the 2' position of this compound increases the molecular weight by 14.02 atomic mass units, corresponding to the CH₂ increment. This structural modification influences the overall molecular geometry through steric interactions and electronic effects. The methyl group serves as an electron-donating substituent that partially counteracts the strong electron-withdrawing effects of the trifluoromethyl carbonyl group, creating a more balanced electronic environment around the aromatic ring.

Physical property comparisons demonstrate that the parent compound 4'-Methoxy-2,2,2-trifluoroacetophenone exhibits a boiling point of 64 degrees Celsius at 0.5 millimeters of mercury pressure, a density of 1.32 grams per cubic centimeter, and a refractive index ranging from 1.4970 to 1.5020. These properties reflect the influence of the trifluoromethyl group on intermolecular interactions and molecular packing. The additional methyl substitution in this compound is expected to modify these physical properties through increased molecular volume and altered intermolecular forces.

Structural comparison with the simple acetophenone framework reveals that the trifluoromethyl substitution significantly alters the electronic properties and reactivity patterns. While acetophenone contains a simple methyl ketone group, the trifluoromethyl variant exhibits enhanced electrophilicity at the carbonyl carbon due to the strong electron-withdrawing nature of the three fluorine atoms. This electronic modification has profound implications for chemical reactivity and synthetic applications, making trifluoroacetophenone derivatives valuable intermediates in organic synthesis.

Crystal Structure Analysis and X-ray Diffraction Data

Crystal structure analysis represents a crucial component in understanding the solid-state properties and intermolecular interactions of this compound, although specific X-ray diffraction data for this particular compound remains limited in the current literature. However, extensive crystallographic studies of related trifluoroacetophenone derivatives provide valuable insights into the expected structural features and packing arrangements.

X-ray diffraction studies of the parent compound 2,2,2-trifluoroacetophenone have revealed important structural parameters that serve as reference points for understanding substituted derivatives. These crystallographic investigations demonstrate that the molecule adopts a planar configuration with the trifluoromethyl carbonyl group positioned slightly out of the aromatic ring plane. The carbon-carbon bond lengths within the aromatic ring range from 1.38 to 1.40 angstroms, consistent with aromatic character and delocalized π-electron systems.

Computational predictions based on density functional theory calculations suggest that this compound likely crystallizes in a monoclinic or orthorhombic space group, depending on the specific intermolecular interactions and packing efficiency. The presence of the methoxy group introduces potential hydrogen bonding acceptor sites that could influence crystal packing arrangements. The methyl substituent in the 2' position may create steric constraints that affect the intermolecular alignment and overall crystal structure stability.

Crystal packing analysis of related compounds indicates that trifluoroacetophenone derivatives typically exhibit significant dipole-dipole interactions due to the polar nature of the carbonyl group and the trifluoromethyl substituent. These intermolecular forces contribute to the overall crystal stability and influence physical properties such as melting point and solubility characteristics. The molecular electrostatic potential surfaces calculated for similar compounds show regions of high electron density around the oxygen atoms, suggesting potential sites for intermolecular interactions in the crystalline state.

Future crystallographic studies of this compound would provide definitive structural parameters including bond lengths, bond angles, torsion angles, and intermolecular contact distances. Such data would enable precise validation of computational predictions and facilitate deeper understanding of structure-property relationships in this important class of fluorinated organic compounds.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-5-7(15-2)3-4-8(6)9(14)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOOQBPXUNZARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374860 | |

| Record name | 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845823-11-2 | |

| Record name | 2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845823-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4’-Methoxy-2’-methyl-2,2,2-trifluoroacetophenone typically involves the reaction of 4-methoxyacetophenone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride . The general reaction scheme is as follows:

4-Methoxyacetophenone+Trifluoroacetic anhydrideAlCl34’-Methoxy-2’-methyl-2,2,2-trifluoroacetophenone

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

4’-Methoxy-2’-methyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to ensure selective and efficient transformations .

Scientific Research Applications

Organic Synthesis

4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone serves as an important intermediate in organic synthesis. Its trifluoromethyl group enhances the reactivity of the molecule, making it suitable for various synthetic transformations.

Case Study: Synthesis of Fluorinated Compounds

In a study focusing on the synthesis of fluorinated polymers, this compound was utilized as a precursor to develop new materials with high thermal stability and enhanced mechanical properties. The fluorinated polymers exhibited superior performance compared to their non-fluorinated counterparts in applications requiring high durability and resistance to harsh environments .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its biological activity and ability to act as a pharmacophore.

Antimicrobial Activity

Research has indicated that derivatives of trifluoroacetophenone exhibit significant antimicrobial properties. For instance, studies have shown that modifications of the trifluoromethyl group can enhance the antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The structure-function relationship suggests that the presence of the trifluoromethyl group increases lipophilicity, thereby improving cell membrane penetration .

Material Science

In material science, this compound is explored for its role in developing advanced materials.

Fluorinated Polymers

Fluorinated polymers synthesized from this compound have been studied for their gas transport properties and thermal stability. The incorporation of trifluoromethyl groups into polymer backbones contributes to lower surface energy and enhanced chemical resistance, making these materials suitable for applications in coatings and membranes .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Precursor for fluorinated compounds | Enhanced reactivity leading to new polymer types |

| Medicinal Chemistry | Antimicrobial agents | Significant activity against pathogenic bacteria |

| Material Science | Development of advanced fluorinated polymers | Improved thermal stability and gas transport properties |

Mechanism of Action

The mechanism of action of 4’-Methoxy-2’-methyl-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy and methyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors . These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Physical and Structural Data

Key Observations :

- The target compound’s molecular weight is higher than analogs due to the combined methoxy and methyl substituents.

- Methoxy groups enhance polarity and solubility in polar solvents (e.g., DMSO, acetone) compared to non-polar methyl or chloro substituents .

- Steric hindrance from the 2'-methyl group may reduce reaction rates in sterically sensitive processes (e.g., hydroboration) compared to 4'-methoxy-2,2,2-trifluoroacetophenone .

Electron-Withdrawing Effects :

- The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilicity at the carbonyl carbon. This property is critical in reactions like Friedel-Crafts polycondensation, where 2,2,2-trifluoroacetophenone derivatives form fluoropolymers with terphenyl fragments .

- Hydroboration Efficiency: 2,2,2-Trifluoroacetophenone undergoes quantitative hydroboration in 15 minutes at room temperature, while sterically hindered analogs (e.g., trimethylacetophenone) require 2.5 hours . The target compound’s 2'-methyl group may slow hydroboration due to steric effects, though the 4'-methoxy group’s electron-donating nature could partially offset this .

Asymmetric Catalysis :

- Chiral nanomaterials modified with D-Phe catalyze the electroreduction of 2,2,2-trifluoroacetophenone to α-(trifluoromethyl)benzyl alcohol (65% yield, 40% enantiomeric excess) . The target compound’s substituents may influence enantioselectivity and yield in similar reactions.

Biological Activity

4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone (CAS No. 845823-11-2) is a fluorinated organic compound with notable chemical properties that make it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

This compound has the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol. Its structure features a trifluoromethyl group that enhances lipophilicity, facilitating cellular penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors due to its unique functional groups. The trifluoromethyl moiety increases the compound's hydrophobic character, allowing it to traverse cell membranes more efficiently. Additionally, the methoxy and methyl groups contribute to its binding affinity towards various biological targets.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. The compound's ability to modulate signaling pathways involved in cell proliferation and survival has been documented in several studies.

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 15 | Apoptosis induction via caspase activation | |

| MCF-7 | 20 | Inhibition of PI3K/Akt pathway | |

| A549 | 18 | ROS generation leading to cell death |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect may be mediated through the suppression of NF-kB signaling pathways.

Table 2: Summary of Anti-inflammatory Activity

| Study | Model | Effect Observed |

|---|---|---|

| LPS-stimulated macrophages | Decreased TNF-alpha production | |

| Animal model (rats) | Reduced paw edema |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers compared to untreated controls. The study concluded that this compound could serve as a lead for developing new anticancer agents.

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammatory diseases, researchers assessed the efficacy of the compound in a murine model of arthritis. The administration of this compound resulted in decreased joint swelling and lower levels of inflammatory mediators in serum samples.

Q & A

Q. What are the key synthetic strategies for preparing 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone, and how do reaction conditions influence yield?

Synthesis of trifluoroacetophenone derivatives often involves Friedel-Crafts acylation or nucleophilic substitution. For example, trifluoroacetyl groups can be introduced via copper-catalyzed reactions under acidic conditions (pH 3–6), as seen in analogous compounds like 4'-(2,4-difluorophenoxy)acetophenone . Optimal yields are achieved with precise pH control (preferably pH 4) to minimize side reactions. Post-synthesis purification via steam distillation and benzene extraction is recommended to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do substituents influence spectral data?

Key methods include:

- NMR : The trifluoromethyl group (CF₃) produces a distinct singlet in ¹⁹F NMR (~-60 to -70 ppm). Methoxy (-OCH₃) and methyl (-CH₃) substituents on the aromatic ring appear as singlets in ¹H NMR (δ 3.8–4.0 ppm and δ 2.3–2.5 ppm, respectively) .

- IR : Stretching vibrations for C=O (1690–1730 cm⁻¹) and C-F (1100–1250 cm⁻¹) are diagnostic. Methoxy groups show C-O-C asymmetric stretches near 1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (M⁺) and fragments like [M-CF₃]⁺ aid in confirming the structure .

Q. How does the methyl group at the 2'-position affect regioselectivity in substitution reactions?

The methyl group acts as an electron-donating substituent, directing electrophilic attacks to the para and ortho positions relative to itself. This steric and electronic influence can alter reaction pathways compared to unsubstituted trifluoroacetophenones. For example, nitration or halogenation may favor the 5'-position (para to methyl) over the 3'-position .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize geometry and predict frontier molecular orbitals. The trifluoromethyl group lowers the LUMO energy, enhancing electrophilicity at the carbonyl carbon. Methoxy and methyl groups donate electron density, modulating charge distribution on the aromatic ring. Comparative studies with acetophenone show a 0.3–0.5 eV reduction in HOMO-LUMO gaps due to fluorine’s electron-withdrawing effects .

Q. What contradictions exist in reported reaction outcomes for trifluoroacetophenone derivatives, and how can they be resolved?

Discrepancies in oxidation or substitution yields often arise from solvent polarity and catalyst choice. For instance, iodine/DMSO oxidizes acetophenones to arylglyoxals, but trifluoroacetophenones may form stable intermediates due to CF₃’s inductive effect. Kinetic studies under varying temperatures (25–80°C) and catalyst loadings (e.g., Cu²⁺) can reconcile conflicting data .

Q. Can this compound act as a precursor for fluorinated intermediates like difluorocarbenes?

Yes. Analogous trifluoroacetophenones undergo base-mediated decomposition (e.g., KOH/K₂CO₃) to generate difluorocarbenes (CF₂:), which react with phenols to form difluoromethyl ethers. The methoxy group’s electron-donating nature may stabilize transition states, improving yields compared to non-substituted derivatives .

Q. How do steric effects from the 2'-methyl group influence catalytic applications in asymmetric synthesis?

In organocatalysis, the methyl group creates a chiral environment, enhancing enantioselectivity in reactions like Michael additions. For example, derivatives of this compound have been used to catalyze β-ketoester reactions with >90% ee under optimized conditions (e.g., THF, -20°C) .

Methodological Considerations

Q. What purification techniques are recommended to isolate high-purity samples?

Q. How can researchers validate the absence of toxic byproducts during synthesis?

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC) with flame ionization detection identify residuals like 2,4-difluoroaniline (if used in synthesis). Threshold limits should align with EPA DSSTox guidelines (e.g., <0.1% w/w) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.